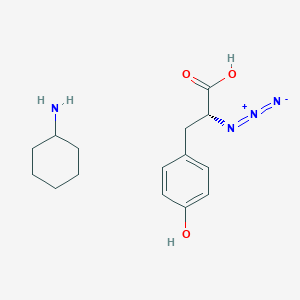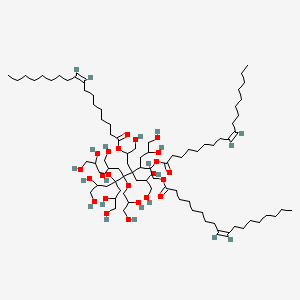
Arochlor 5442
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Electrical Insulating Fluids
Arochlor 5442, like other polychlorinated biphenyls (PCBs), was primarily used as an electrical insulating fluid in capacitors and transformers . Its chemical stability and resistance to heat made it ideal for these applications.
2. Hydraulic, Heat Transfer, and Lubricating Fluids PCBs, including Arochlor 5442, were also used as hydraulic, heat transfer, and lubricating fluids . Their low flammability and high boiling points made them suitable for these uses.
Plasticizers and Fire Retardants
Arochlor 5442 was blended with other chemicals to act as a plasticizer and fire retardant . It was used in a range of products including caulks, adhesives, and plastics.
Carbonless Copy Paper
PCBs were used in carbonless copy paper, and it’s likely that Arochlor 5442 was among them . The chemical properties of PCBs made them suitable for this application.
Chromatography
Aroclor 5442 has been used in chromatography, a laboratory technique for the separation of mixtures . The specific conditions for its use in chromatograms are documented .
Plasticizing Action on Chlorinated Rubber
Compounds with Aroclor 5442 have been shown to have a strong plasticizing action on chlorinated rubber . This application takes advantage of the chemical interaction between Aroclor 5442 and chlorinated rubber.
Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of Arochlor 5442 involves the condensation of chlorobenzene with chlorinated diphenyls in the presence of a Friedel-Crafts catalyst.", "Starting Materials": [ "Chlorobenzene", "Chlorinated diphenyls" ], "Reaction": [ "Chlorobenzene is added to a reaction vessel containing the Friedel-Crafts catalyst, typically aluminum chloride, and heated to around 150°C.", "Chlorinated diphenyls are slowly added to the reaction mixture while maintaining the temperature at 150°C.", "The reaction mixture is stirred for several hours to allow the condensation reaction to proceed.", "The resulting mixture is then cooled and the Arochlor 5442 is isolated by filtration or extraction." ] } | |
CAS RN |
12642-23-8 |
Product Name |
Arochlor 5442 |
Molecular Formula |
UVCB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165786.png)
![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165787.png)


![(2R)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B1165791.png)
